molecular formula C24H19N5 B12905816 Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- CAS No. 676359-47-0

Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-

Cat. No.: B12905816
CAS No.: 676359-47-0
M. Wt: 377.4 g/mol
InChI Key: COCDFSCUWXTICY-UHFFFAOYSA-N
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Description

Structural Characterization of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Core Scaffold Analysis: Imidazo[1,2-a]pyrazine Ring System

The imidazo[1,2-a]pyrazine ring system forms the foundational architecture of this compound class. This bicyclic heteroaromatic system comprises a fused imidazole and pyrazine ring, with nitrogen atoms at positions 1, 3, and 7 (Figure 1). The molecular formula C₆H₅N₃ confirms the presence of three nitrogen atoms within the bicyclic framework. The planar geometry of the ring system is stabilized by π-conjugation, as evidenced by bond lengths between carbon and nitrogen atoms averaging 1.33–1.37 Å in computational studies.

Key structural parameters include:

  • Bond angles : The N1–C2–N3 angle in the imidazole moiety measures 105.8° , while the pyrazine ring exhibits angles of 117.2° at N7–C8–C9, reflecting slight distortion due to fused-ring strain.
  • Tautomerism : The protonation state of the ring nitrogen atoms influences electronic properties. Density functional theory (DFT) calculations reveal that the N7 nitrogen in the pyrazine ring exhibits partial negative charge (−0.571 e), facilitating hydrogen-bonding interactions.

The rigidity of the core scaffold is further reinforced by intramolecular hydrogen bonds, such as the O–H⋯N interaction observed in substituted derivatives, which locks the ring into a planar conformation.

Substituent Configuration in 3,6-Diphenyl-N-(3-Pyridinylmethyl) Variants

The title compound features three distinct substituents:

  • Phenyl groups at positions 3 and 6 : These aromatic rings adopt a near-orthogonal orientation relative to the imidazo[1,2-a]pyrazine plane, minimizing steric clash. Nuclear magnetic resonance (NMR) studies of analogous derivatives reveal deshielded aromatic protons (δ 8.30–7.91 ppm ) due to conjugation with the electron-deficient core.
  • N-(3-Pyridinylmethyl) group at position 8 : The pyridine moiety introduces a basic nitrogen atom, with computational models indicating a 1.663 Å non-bonded distance between the pyridine nitrogen and adjacent hydrogen atoms, suggesting weak C–H⋯N interactions.

The substituent arrangement was confirmed via ¹H–¹³C heteronuclear multiple-bond correlation spectroscopy (HMBC) , which correlated the pyridinylmethyl protons (δ 3.08 ppm ) with the C8 carbon of the core scaffold.

Table 1: Key Spectroscopic Data for Substituents
Substituent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Interaction Type
3-Phenyl 7.91–8.30 116.30–147.21 π–π stacking
6-Phenyl 7.91–8.30 116.30–147.21 π–π stacking
N-(3-Pyridinylmethyl) 3.08 (s), 8.32 57.0 (quaternary) C–H⋯N hydrogen bonding

Comparative Structural Features Across Analogous Imidazopyrazines

Structural variations among imidazo[1,2-a]pyrazine derivatives arise primarily from substituent modifications:

  • Aurora kinase inhibitors : Replacement of the 3-pyridinylmethyl group with tert-butyl (e.g., compound 25k ) increases hydrophobic interactions but reduces hydrogen-bonding capacity. X-ray crystallography of inhibitor 1j demonstrates that bulkier substituents induce a 15° twist in the core scaffold, altering binding pocket compatibility.
  • Fluorescent derivatives : Introducing electron-withdrawing groups at position 2 shifts absorption maxima to 850 nm , as seen in compound 10i . This contrasts with the parent compound’s absorbance at 368 nm , highlighting the role of substituents in modulating electronic properties.
  • Rotameric conformers : Derivatives with hydroxyl groups exhibit Boltzmann distributions favoring hydrogen-bond-stabilized conformers (e.g., 92.5% population for conformer 1A vs. 7.5% for 1B ).
Table 2: Structural Comparison of Select Derivatives
Compound Substituent Position Key Structural Feature Biological/Physical Property
10i 2-NO₂ λ~em~ = 850 nm Fluorescence imaging
25k 8-tert-butyl IC₅₀ = 12 nM (Aurora A) Kinase inhibition
1A 2-OH d(N⋯H) = 1.678 Å Conformational stability

Properties

CAS No.

676359-47-0

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-17-29-22(20-11-5-2-6-12-20)16-27-24(29)23(28-21)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,28)

InChI Key

COCDFSCUWXTICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Reactants:

    • 2-aminopyrazine (or 2-aminopyridine for related derivatives)
    • Aryl aldehydes (e.g., benzaldehyde derivatives for phenyl substitution)
    • tert-Butyl isocyanide (or cyclohexyl isocyanide as an alternative)
  • Catalyst: Iodine (0.5 mol%)

  • Solvent: Ethanol
  • Temperature: Room temperature
  • Reaction Time: Monitored by TLC until completion, typically several hours

Mechanism Summary

  • Condensation of 2-aminopyrazine with aryl aldehyde forms an imine intermediate.
  • Iodine activates the imine, facilitating nucleophilic addition of tert-butyl isocyanide.
  • A [4 + 1] cycloaddition occurs, forming the imidazo[1,2-a]pyrazine ring.
  • Intramolecular cyclization completes the formation of the heterocyclic core.

Yields and Purification

  • The reaction yields are moderate to excellent (typically 70–90%).
  • The product often precipitates directly from the reaction mixture, allowing simple filtration and washing without chromatographic purification.
  • High purity (>98%) is achievable as confirmed by HPLC analysis.

Representative Data Table: Optimization of Catalyst and Solvent

Entry Catalyst Solvent Yield (%) Notes
1 Iodine (0.5%) Ethanol 88 Optimal conditions, high yield
2 Iodine (1.0%) Ethanol 89 No significant improvement
3 No catalyst Ethanol 0 No reaction
4 Iodine (0.5%) Methanol 75 Moderate yield
5 Iodine (0.5%) Water 60 Lower yield
6 Iodine (0.5%) Acetonitrile 65 Moderate yield
7 Iodine (0.5%) Toluene 40 Low yield

Source: Adapted from RSC Advances, 2023

Functionalization at the 8-Amino Position and N-(3-pyridinylmethyl) Substitution

Introduction of 8-Amino Group

  • The 8-amino substituent is introduced either by direct amination during the cyclization or by post-synthetic modification.
  • Amination can be achieved by nucleophilic substitution on a suitable leaving group precursor or by reduction of nitro-substituted intermediates.

N-(3-pyridinylmethyl) Group Installation

  • The N-(3-pyridinylmethyl) moiety is typically attached via alkylation of the 8-amino group.
  • This involves reaction of the 8-amino imidazo[1,2-a]pyrazine intermediate with 3-(bromomethyl)pyridine or similar electrophilic pyridinylmethyl reagents under basic conditions.
  • Alternatively, Buchwald-Hartwig cross-coupling reactions have been optimized for attaching aryl or heteroaryl substituents to the amino position, providing high selectivity and yield.

Buchwald-Hartwig Cross-Coupling Optimization

  • Catalysts: Pd-based complexes with appropriate ligands.
  • Bases: Cs2CO3 or NaOtBu.
  • Solvents: Toluene or dioxane.
  • Temperature: 80–110 °C.
  • Reaction times: 12–24 hours.

This method allows for the selective formation of C-N bonds at the 8-position, enabling the introduction of the N-(3-pyridinylmethyl) group with high efficiency.

Source: University College London Thesis, 2016

Alternative Synthetic Routes and Notes

  • Some syntheses employ stepwise construction of the imidazo[1,2-a]pyrazine ring followed by selective functional group transformations.
  • Protection and deprotection strategies (e.g., tert-butyl group removal using trifluoroacetic acid) are used to manage amine functionalities during synthesis.
  • The choice of isocyanide and aldehyde substituents allows tuning of the electronic and steric properties of the final compound.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Iodine-catalyzed one-pot MCR 2-Aminopyrazine, aryl aldehyde, tert-butyl isocyanide, I2 Ethanol, RT, 0.5 mol% I2 70–90% Simple, eco-friendly, high purity Limited to certain substituents
Buchwald-Hartwig Cross-Coupling 8-Amino imidazo[1,2-a]pyrazine, 3-(bromomethyl)pyridine, Pd catalyst Toluene, 80–110 °C 60–85% High selectivity, versatile Requires Pd catalyst, longer time
Stepwise Functionalization Preformed imidazo[1,2-a]pyrazine intermediates Various Variable Allows complex modifications Multi-step, more laborious

Chemical Reactions Analysis

Types of Reactions

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.

Scientific Research Applications

3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-diphenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among imidazo[1,2-a]pyrazin-8-amine derivatives include substituents at positions 2, 3, 6, and the N-side chain. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Features
3,6-Diphenyl-N-(3-pyridinylmethyl)- 3,6-Ph; N-(3-Pyridinylmethyl) High lipophilicity due to diphenyl groups; pyridine enhances solubility.
6-Bromo-N-(2-(pyridin-2-yl)ethyl)- 6-Br; N-(2-(pyridin-2-yl)ethyl) Bromine improves electrophilicity; pyridylethyl chain aids target binding .
2-(3,4-Dimethoxyphenyl)-6-phenethyl- 2-(3,4-DiOMePh); 6-phenethyl Methoxy groups enhance solubility; phenethyl increases steric bulk .
3-Bromo-N,6-diphenyl- 3-Br; 6-Ph; N-Ph Bromine at C3 may hinder metabolic stability; dual phenyls limit solubility .
3-Methyl-N-(pyridin-4-ylmethyl)- 3-Me; N-(pyridin-4-ylmethyl) Methyl group reduces steric hindrance; pyridinylmethyl optimizes H-bonding .

Physicochemical Trends :

  • Lipophilicity : Diphenyl or brominated derivatives (e.g., 3,6-diphenyl-, 6-bromo-) exhibit higher logP values, impacting membrane permeability.
  • Solubility : Polar side chains (e.g., pyridinylmethyl, piperazinyl) or methoxy groups improve aqueous solubility .
Anticancer and Antiviral Activity
  • CDK9 Inhibitors: Imidazo[1,2-a]pyrazines with 2-phenyl or 3-amino substitutions (e.g., compounds 11, 12) show IC50 values of 5–8 µM against CDK9, critical for cancer cell proliferation .
  • Influenza A Virus Inhibition : Derivatives with 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffolds exhibit antiviral activity by targeting viral polymerases .
  • SALL4 Transcriptional Inhibition : Analog 13 (patent compound) demonstrates efficacy against acute myeloid leukemia (AML) cell lines via SALL4 pathway modulation .
Adenosine Receptor Antagonism
  • A3>/A2A Subtype Selectivity : Substituents at C2 and C6 influence receptor affinity. For example, 2-(3,4-dimethoxyphenyl) analogs preferentially target A2A receptors, while bulkier groups favor A3.

Yield Comparison :

  • GBB Reactions : Typically yield 55–70% for adenine-mimetic libraries .
  • Brominated Precursors : 6-Bromo derivatives (e.g., compound 22 ) achieve ~88% yield via iodination .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of Imidazo[1,2-a]pyrazin-8-amine Derivatives

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves the reaction of pyrazine and imidazole precursors. Recent studies have utilized iodine as a catalyst to facilitate the formation of these compounds. The general synthetic route begins with the formation of imine intermediates followed by cyclization to yield the desired imidazo[1,2-a]pyrazine structure.

Example Synthetic Route:

  • Formation of Imine : Reaction of an aryl aldehyde with an amine.
  • Cyclization : The imine undergoes nucleophilic addition facilitated by Lewis acids (e.g., iodine) to form the pyrazine ring.
  • Final Cyclization : Intramolecular interactions lead to the final imidazo[1,2-a]pyrazine product.

Anticancer Properties

Imidazo[1,2-a]pyrazin-8-amine derivatives have shown significant anticancer activity through inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. The following table summarizes the IC50 values for various derivatives against CDK9:

CompoundIC50 (µM)Cell Line Tested
3c0.16MCF7 (Breast)
2c0.31HCT116 (Colorectal)
4c0.71K652 (Leukemia)
1d1.04MCF7

In vitro studies indicated that compound 3c exhibited the highest potency with an average IC50 of 6.66 µM across three cancer cell lines, demonstrating a strong correlation between CDK9 inhibition and cytotoxicity against cancer cells .

Antiviral Activity

Recent evaluations also highlighted the antiviral potential of these compounds against coronaviruses. For instance, compound 3b demonstrated an IC50 value of 56.96 µM against human coronavirus 229E with a selectivity index of 7.14 , indicating promising antiviral activity . Molecular docking studies further confirmed its binding affinity to the coronavirus main protease.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazin-8-amine derivatives is significantly influenced by substituents on the pyrazine and phenyl rings. Variations in these groups can enhance or diminish biological efficacy:

  • Pyridinyl Substituent : The presence of a pyridinyl group at position 3 has been associated with increased potency against CDK9.
  • Phenyl Substituents : Different phenyl groups can alter lipophilicity and cellular permeability, impacting overall bioavailability.

Case Study 1: Anticancer Activity Evaluation

In a study assessing various derivatives for anticancer properties, compounds were screened against multiple cancer cell lines including MCF7 and HCT116. The results indicated that modifications at position 3 significantly enhanced anticancer activity, particularly in compounds containing benzyl amines .

Case Study 2: Antiviral Efficacy

A series of imidazo[1,2-a]pyrazines were evaluated for their antiviral properties against SARS-CoV-2. Compound 3b , with specific structural modifications, exhibited notable inhibitory effects on viral replication in vitro . This was supported by computational docking studies that predicted high binding affinity to viral protease enzymes.

Q & A

Q. What are the primary synthetic methodologies for preparing imidazo[1,2-a]pyrazin-8-amine derivatives, and how do reaction conditions affect yield and purity?

Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives?

  • Methodological Answer : Structural elucidation relies on a combination of ¹H/¹³C NMR to confirm substituent positions and aromaticity , IR spectroscopy for functional group identification (e.g., amine or carbonyl stretches) , and HRMS for molecular ion validation . X-ray crystallography is recommended for resolving stereochemical ambiguities, though limited by crystal growth challenges.

Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyrazine scaffolds?

  • Methodological Answer : Early-stage screening often focuses on antimicrobial and anticancer activities. For example, derivatives with electron-withdrawing groups (e.g., nitro or cyano) exhibit enhanced inhibition of bacterial DNA gyrase . In vitro cytotoxicity assays (e.g., MTT against HeLa cells) require careful control of cellular uptake mechanisms, as lipophilicity modifications (e.g., N-benzylation) significantly alter potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in imidazo[1,2-a]pyrazine synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict favorable reaction pathways by analyzing transition-state energies . Experimentally, adjusting solvent polarity (e.g., switching from DMF to THF) or using directing groups (e.g., pyridinylmethyl) can steer reactivity toward desired regioisomers . High-throughput screening (HTS) with automated platforms enables rapid testing of >50 conditions (e.g., catalysts, temperatures) to identify optimal parameters .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, incubation time) or compound purity . To resolve conflicts:
  • Re-evaluate characterization data (e.g., HRMS, NMR) to confirm structural integrity .
  • Standardize assays using reference compounds (e.g., furimazine for luciferase inhibition studies) .
  • Perform dose-response curves (IC₅₀/EC₅₀) under controlled conditions to account for batch-to-batch variability .

Q. What computational strategies support the design of novel imidazo[1,2-a]pyrazine derivatives with targeted properties?

  • Methodological Answer : Molecular docking predicts binding affinities to biological targets (e.g., kinases), guiding substituent selection . QSAR models correlate structural features (e.g., logP, H-bond donors) with activity, validated using leave-one-out cross-validation . Virtual screening of chemical libraries (e.g., Enamine REAL) prioritizes candidates for synthesis .

Q. What methodologies elucidate structure-activity relationships (SAR) for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., phenyl vs. pyridinyl groups) and evaluation via:
  • Free-Wilson analysis to quantify contributions of individual substituents .
  • Crystallographic studies to map ligand-target interactions (e.g., hydrogen bonding with ATP-binding pockets) .
  • Metabolic stability assays (e.g., microsomal incubation) to link structural modifications to pharmacokinetic profiles .

Key Considerations for Experimental Design

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and prevent data breaches .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis, minimizing purification steps .

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